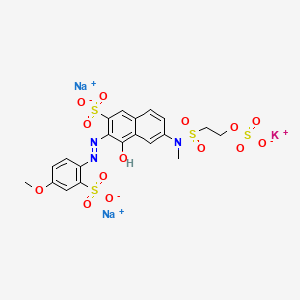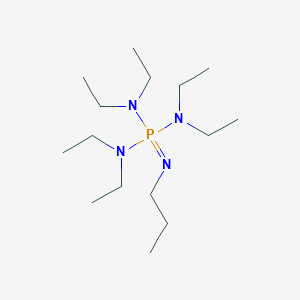
N,N,N',N',N'',N''-Hexaethyl-N'''-propylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide: is a phosphoramide compound characterized by its unique structure, which includes multiple ethyl and propyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide typically involves the reaction of hexamethylphosphoramide with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into simpler amides.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide oxides, while substitution reactions can produce a variety of alkylated derivatives.
Scientific Research Applications
N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide involves its interaction with molecular targets through its phosphorus center. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of reaction products.
Comparison with Similar Compounds
Hexamethylphosphoramide (HMPA): A related compound with similar structural features but different alkyl groups.
Triphenylphosphine oxide (TPPO): Another phosphoramide with distinct chemical properties.
Uniqueness: N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide is unique due to its specific combination of ethyl and propyl groups, which confer distinct reactivity and solubility properties compared to other phosphoramides. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Properties
CAS No. |
80166-31-0 |
|---|---|
Molecular Formula |
C15H37N4P |
Molecular Weight |
304.46 g/mol |
IUPAC Name |
N-[bis(diethylamino)-propylimino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H37N4P/c1-8-15-16-20(17(9-2)10-3,18(11-4)12-5)19(13-6)14-7/h8-15H2,1-7H3 |
InChI Key |
GHDQYUPVHGFOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=P(N(CC)CC)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


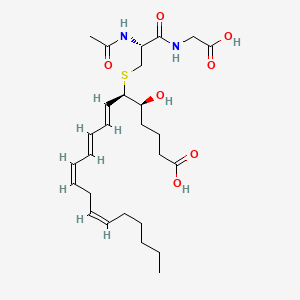

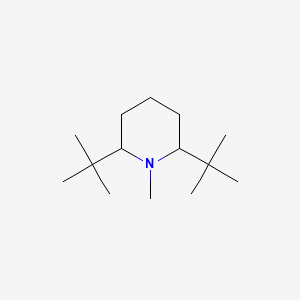
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)



![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
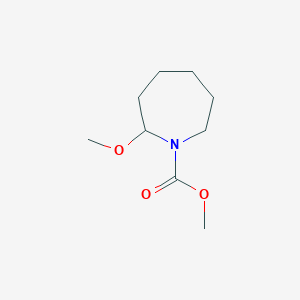
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)

